molecular formula C9H12N2O7 B13865480 2,3,4-Trihydroxybenzylhydrazine Oxalic Acid Salt

2,3,4-Trihydroxybenzylhydrazine Oxalic Acid Salt

Cat. No.: B13865480
M. Wt: 260.20 g/mol
InChI Key: UXROYWXIBUNFBK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4-Trihydroxybenzylhydrazine Oxalic Acid Salt involves the reaction of 2,3,4-trihydroxybenzaldehyde with hydrazine hydrate in the presence of an acid catalyst. The reaction typically occurs under reflux conditions, and the product is isolated by crystallization from an appropriate solvent .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring purity through recrystallization or other purification techniques.

Chemical Reactions Analysis

Types of Reactions

2,3,4-Trihydroxybenzylhydrazine Oxalic Acid Salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2,3,4-Trihydroxybenzylhydrazine Oxalic Acid Salt has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,3,4-Trihydroxybenzylhydrazine Oxalic Acid Salt involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, affecting metabolic pathways and cellular processes. For example, it acts as an inhibitor of monoamine oxidase, which plays a role in the degradation of neurotransmitters .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3,4-Trihydroxybenzylhydrazine Oxalic Acid Salt is unique due to its specific structure, which allows it to interact with various biological targets and participate in diverse chemical reactions. Its high melting point and stability make it suitable for various research applications .

Properties

Molecular Formula

C9H12N2O7

Molecular Weight

260.20 g/mol

IUPAC Name

4-(hydrazinylmethyl)benzene-1,2,3-triol;oxalic acid

InChI

InChI=1S/C7H10N2O3.C2H2O4/c8-9-3-4-1-2-5(10)7(12)6(4)11;3-1(4)2(5)6/h1-2,9-12H,3,8H2;(H,3,4)(H,5,6)

InChI Key

UXROYWXIBUNFBK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1CNN)O)O)O.C(=O)(C(=O)O)O

Origin of Product

United States

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